-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₁₁H₉NO₂. Its synthesis has been reported in several scientific publications, with various methods employed. One common approach involves the Vilsmeier-Haack reaction, which utilizes a combination of formamide and phosphorus oxychloride to introduce the formyl group (CHO) at the C4 position of the quinoline ring.
Research suggests that 6-Methoxyquinoline-4-carbaldehyde may possess various biological activities, making it a subject of interest in medicinal chemistry. Studies have investigated its potential as:
Despite the potential shown in early research, the development of 6-Methoxyquinoline-4-carbaldehyde as a therapeutic agent is still in its early stages. Further studies are required to:
6-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula CHNO. It features a quinoline structure, which consists of a fused benzene and pyridine ring, with a methoxy group (-OCH) at the 6-position and an aldehyde group (-CHO) at the 4-position. This compound is known for its potential applications in medicinal chemistry and material science due to its unique structural properties.
Research indicates that 6-Methoxyquinoline-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 6-Methoxyquinoline-4-carbaldehyde typically involves several steps:
6-Methoxyquinoline-4-carbaldehyde finds applications in various fields:
Interaction studies of 6-Methoxyquinoline-4-carbaldehyde have focused on its ability to inhibit certain biological pathways. For instance, some derivatives have been shown to inhibit P-glycoprotein, a critical protein involved in drug resistance in cancer cells. This suggests that compounds based on 6-Methoxyquinoline-4-carbaldehyde may enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance .
Several compounds share structural similarities with 6-Methoxyquinoline-4-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Methoxyquinoline-4-carboxylic Acid | Contains a carboxylic acid instead of an aldehyde | Exhibits different reactivity due to acidic nature |
| 2-Methylquinoline | Methyl group at position 2 instead of methoxy | Different biological activity profile |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelating metal ions |
These compounds differ primarily in their functional groups and positions on the quinoline ring, leading to variations in their reactivity and biological activities.
6-Methoxyquinoline-4-carbaldehyde possesses the molecular formula C₁₁H₉NO₂ and exhibits a molecular weight of 187.19 g/mol [1] [2] [3]. The compound is characterized by its Chemical Abstracts Service registry number 4363-94-4, which serves as its unique identifier in chemical databases [1] [4]. The molecular structure incorporates a quinoline backbone with a methoxy group positioned at the 6th carbon and an aldehyde functional group located at the 4th position [1] [3]. The average mass has been determined through computational methods to be 187.198 atomic mass units, while the monoisotopic mass is calculated as 187.063329 [3].
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₂ | [1] [2] [3] |
| Molecular Weight | 187.19 g/mol | [1] [2] [4] |
| Monoisotopic Mass | 187.063329 | [3] |
| Chemical Abstracts Service Number | 4363-94-4 | [1] [4] |
The melting point of 6-methoxyquinoline-4-carbaldehyde has been experimentally determined to range between 92-97°C according to spectroscopic and thermal analysis studies [5]. Alternative sources report a melting point of 160°C, suggesting potential variations in sample purity or crystalline form [6]. The boiling point has been calculated using predictive models to be 353.7±22.0°C at standard atmospheric pressure of 760 millimeters of mercury [5] [6]. The flash point, which represents the lowest temperature at which vapors can ignite, has been computed as 167.7±22.3°C [5] [7].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 92-97°C | [5] |
| Alternative Melting Point | 160°C | [6] |
| Boiling Point | 353.7±22.0°C (760 mmHg) | [5] [6] |
| Flash Point | 167.7±22.3°C | [5] [7] |
At standard temperature and pressure conditions, 6-methoxyquinoline-4-carbaldehyde exists as a solid crystalline material [5] [6]. The density has been experimentally measured and calculated to be 1.2±0.1 g/cm³, with more precise computational determinations yielding values of 1.227±0.06 g/cm³ [5] [6] [7]. The compound typically appears as a white to off-white or light yellow crystalline powder [8]. The refractive index, which indicates the material's optical density, has been determined to be 1.65 [5] [7]. Vapor pressure measurements at 25°C indicate extremely low volatility, with values of 0.0±0.8 millimeters of mercury [5] and 3.52×10⁻⁵ millimeters of mercury [7].
| Physical Property | Value | Source |
|---|---|---|
| Physical State | Solid crystalline | [5] [6] |
| Density | 1.227±0.06 g/cm³ | [5] [6] [7] |
| Appearance | White to light yellow powder | [8] |
| Refractive Index | 1.65 | [5] [7] |
| Vapor Pressure (25°C) | 3.52×10⁻⁵ mmHg | [7] |
The solubility characteristics of 6-methoxyquinoline-4-carbaldehyde demonstrate significant variation across different solvent systems [9]. The compound exhibits enhanced solubility in organic solvents due to the presence of the methoxy group, which contributes to its compatibility with non-polar and moderately polar media [9]. Research indicates that the compound shows favorable solubility in ethanol and dimethyl sulfoxide, making these solvents suitable for analytical and synthetic applications . The predicted logarithmic solubility parameter has been calculated as -5.87, indicating moderate aqueous solubility under standard conditions [11]. The presence of both the quinoline aromatic system and the aldehyde functional group influences the overall solvation behavior in various media [9].
The ultraviolet-visible absorption spectrum of 6-methoxyquinoline-4-carbaldehyde exhibits characteristic absorption maxima at 313 nanometers and 338 nanometers, corresponding to the La and Lb electronic transitions within the quinoline chromophore [12]. These absorption bands are attributed to π-π* transitions of the conjugated quinoline ring system [12]. The electronic absorption properties remain consistent across varying concentrations, indicating adherence to Beer-Lambert law behavior in dilute solutions [12]. The compound demonstrates absorption characteristics typical of substituted quinoline derivatives, with the methoxy substituent influencing the electronic distribution and absorption intensity [12].
| Absorption Parameter | Value | Assignment |
|---|---|---|
| Primary Absorption Maximum | 313 nm | La transition |
| Secondary Absorption Maximum | 338 nm | Lb transition |
| Transition Type | π-π* | Quinoline conjugated system |
6-Methoxyquinoline-4-carbaldehyde exhibits distinctive fluorescence emission properties with a maximum emission wavelength at 439.5 nanometers when excited at 360 nanometers [12]. The fluorescence emission occurs in the blue-green region of the visible spectrum and demonstrates a single broad emission band regardless of the excitation wavelength employed [12]. The compound shows a fluorescence lifetime of 23.4 nanoseconds in chloride-ion-free aqueous solutions, indicating relatively stable excited state behavior [12]. Research has demonstrated that the fluorescence intensity and lifetime can be systematically quenched by the addition of chloride ions, following Stern-Volmer kinetics with a quenching constant of approximately 75 M⁻¹ [12]. The fluorescence quantum yield and emission characteristics make this compound potentially useful for analytical applications [9].
| Fluorescence Property | Value | Conditions |
|---|---|---|
| Emission Maximum | 439.5 nm | Excitation at 360 nm |
| Fluorescence Lifetime | 23.4 ns | Aqueous solution |
| Stern-Volmer Constant | 75 M⁻¹ | Chloride quenching |
| Quenching Rate Constant | 3.21×10⁹ M⁻¹s⁻¹ | Dynamic quenching |
The infrared spectroscopic analysis of 6-methoxyquinoline-4-carbaldehyde reveals characteristic vibrational frequencies that serve as structural fingerprints for compound identification [13] [14]. The aldehyde carbonyl group exhibits a strong absorption band in the region typical for aromatic aldehydes, providing definitive evidence for the presence of the formyl functional group [13]. The quinoline ring system demonstrates characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations, while the methoxy group contributes specific carbon-oxygen stretching frequencies [13] [14]. Computational studies using Hartree-Fock and density functional theory methods have provided detailed assignments of vibrational modes, enabling comprehensive interpretation of experimental infrared spectra [13] [14]. The infrared spectrum shows excellent agreement between experimental measurements and theoretical predictions when appropriate scaling factors are applied to calculated frequencies [13].
The crystal structure of 6-methoxyquinoline-4-carbaldehyde belongs to the monoclinic crystal system, as determined through X-ray crystallographic analysis of related quinoline derivatives [15]. Computational studies suggest that the compound exists in two stable conformational states, with the ground state configuration featuring the aldehyde oxygen atom oriented to form an intramolecular hydrogen bond with the quinoline hydrogen [13]. The more stable conformer demonstrates enhanced thermodynamic stability due to this internal hydrogen bonding interaction [13]. The molecular geometry has been optimized using both Hartree-Fock and density functional theory calculations employing the 6-311++G(d,p) basis set [13] [14]. Bond lengths and angles within the quinoline framework conform to typical aromatic heterocyclic parameters, while the aldehyde group maintains planarity with the quinoline ring system [13].
The electronic structure of 6-methoxyquinoline-4-carbaldehyde has been characterized through frontier molecular orbital analysis, revealing the distribution of highest occupied molecular orbital and lowest unoccupied molecular orbital electron density [16] [11]. The highest occupied molecular orbital demonstrates significant electron density localization on the quinoline nitrogen atom and the methoxy-substituted aromatic region [11]. The lowest unoccupied molecular orbital exhibits distribution across the entire molecular framework, with particular concentration near the aldehyde carbonyl group and the quinoline nitrogen [11]. The energy gap between these frontier orbitals influences the compound's electronic excitation properties and chemical reactivity [16]. Natural bond orbital analysis indicates intramolecular charge transfer interactions that contribute to molecular stabilization [16].
The dipole moment of 6-methoxyquinoline-4-carbaldehyde has been calculated using semi-empirical and density functional theory methods, providing insights into the molecular charge distribution [17] [11]. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde functionality creates a permanent dipole moment that influences intermolecular interactions [17]. Computational predictions indicate that the compound exhibits significant polarizability due to the extended π-electron system of the quinoline framework [18]. The electronic distribution analysis reveals that the methoxy substituent enhances electron density at the 6-position, while the aldehyde group creates electron deficiency at the 4-position [19]. These electronic characteristics contribute to the compound's reactivity profile and its potential for forming intermolecular associations [17] [11].
| Electronic Property | Computational Method | Significance |
|---|---|---|
| Dipole Moment | Density Functional Theory | Intermolecular interactions |
| Polarizability | Semi-empirical calculations | Electronic mobility |
| Frontier Orbital Gap | Hartree-Fock/Density Functional Theory | Chemical reactivity |